molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B1284172
CAS No.: 81879-64-3
M. Wt: 229.32 g/mol
InChI Key: TWCUMUDCNSLOTN-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C15H19NO It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework

Biochemical Analysis

Biochemical Properties

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene . These interactions often result in the formation of amides, Schiff bases, and isothiocyanates, which are crucial in various biochemical pathways. The nature of these interactions involves catalytic hydrogenation and condensation reactions, highlighting the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidation of alcohols, leading to the formation of carbonyl compounds . These changes in cellular metabolism can have downstream effects on cell signaling and gene expression, ultimately impacting cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a catalyst in oxidation reactions, particularly in the presence of nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl . This catalytic activity involves the formation of stable intermediates that facilitate the conversion of substrates into products. Additionally, the compound’s ability to form Schiff bases and isothiocyanates suggests its role in enzyme inhibition or activation, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound’s activity may diminish over time, potentially due to degradation or interaction with other cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects, where the compound’s activity changes abruptly at certain concentrations, have also been reported, necessitating careful dosage control in research applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the oxidation of alcohols to carbonyl compounds is a key aspect of its metabolic activity . Additionally, its interactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene suggest its involvement in amide and isothiocyanate formation, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its site of action. This precise localization is essential for the compound’s efficacy in modulating biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of a suitable catalyst. One common method includes the following steps :

  • Dissolve benzylamine and sodium phosphate dibasic dodecahydrate in water.
  • Add acetone dicarboxylic acid dropwise while cooling the mixture in an ice-water bath.
  • Allow the reaction to warm to room temperature and stir for 24 hours.
  • Adjust the pH to 3 using concentrated hydrochloric acid and stir for an additional 2 hours at 50°C.
  • Extract the product using dichloromethane and purify by crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity compared to other azabicyclo[3.3.1]nonane derivatives. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCUMUDCNSLOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576130
Record name 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81879-64-3
Record name 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzylamine(17.25 ml, 0.683 mol), acetic acid(182 ml), c-HCl (13.25 ml), cyclohexanone (13.25 ml, 0.127 mol), and aqueous formaldehyde solution (4.1M, 31.25 ml, 1.25 mol) was stirred at 80° C. for 2 h, cooled, and concentrated. The residue was partitioned between ether and water, and the pH was adjusted to 8 with solid Na2CO3. The reaction mixture was extracted with dichloromethane and the extract was dried over Na2SO4 and concentrated. This residue was taken up in 37 ml ethanol and treated with acetic anhydride (12.5 ml, 0.530 mol), stirred at room temperature for 2 h, treated with c-HCl (15 ml), and stirred at room temperature for 2 h. The reaction mixture was concentrated, and the residue taken up in water and washed with dichloromethane. The aqueous layer was adjusted to pH 8 with solid Na2CO3 and extracted with dichloromethane and ethyl acetate. The extracts combined was dried over Na2SO4 and concentrated. The residue was chromatographed on silica gel using hexane/ethyl acetate: 10/1 as eluent to afford an oil which solidified on standing, mp 48°-50.5° C., 2.4 g (20.5%).
Quantity
17.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
c-HCl
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
13.25 mL
Type
reactant
Reaction Step One
Quantity
31.25 mL
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one in the synthesis of atisine?

A1: this compound, specifically its dimethyl 1,5-dicarboxylate derivative, serves as the starting material in the synthesis of (+)-(1R,5R)-3-benzyl-1-methoxymethyloxymethyl-5-methyl-9-methylene-3-azabicyclo [3.3.1] nonane. This latter compound is a key chiral intermediate in the synthesis of atisine, a diterpenoid alkaloid with potential biological activity [].

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